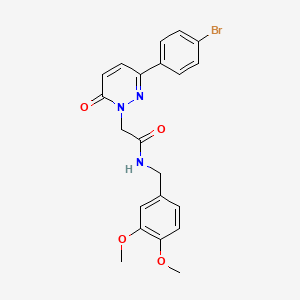

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

CAS No.:

Cat. No.: VC14975132

Molecular Formula: C21H20BrN3O4

Molecular Weight: 458.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20BrN3O4 |

|---|---|

| Molecular Weight | 458.3 g/mol |

| IUPAC Name | 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C21H20BrN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26) |

| Standard InChI Key | XUSAHIBISHHVOE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyridazin-3(2H)-one core, a bicyclic aromatic system featuring two adjacent nitrogen atoms. At position 3 of the pyridazinone ring, a 4-bromophenyl group is attached, while position 2 is substituted with an acetamide moiety linked to a 3,4-dimethoxybenzyl group. The canonical SMILES representation, COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC, underscores the spatial arrangement of these substituents. The bromine atom at the para position of the phenyl ring and the methoxy groups on the benzyl fragment contribute to the molecule’s electronic and steric profile, influencing its binding interactions with biological targets .

Physicochemical Parameters

With a molecular weight of 458.3 g/mol, the compound falls within the range typical of small-molecule therapeutics. The presence of polar functional groups—including the pyridazinone carbonyl, acetamide, and methoxy substituents—suggests moderate solubility in polar solvents, though experimental logP values remain unreported. The InChIKey XUSAHIBISHHVOE-UHFFFAOYSA-N provides a unique identifier for database searches and computational modeling.

Synthesis and Reaction Pathways

Key Intermediate Modifications

Studies on related compounds emphasize the importance of substituent effects on biological activity. For instance, replacing the C-6 methyl group in pyridazinones with bulkier groups (e.g., cyclohexyl) enhances FPR1 selectivity, while electron-withdrawing substituents like bromine optimize receptor binding . These insights suggest that the 4-bromophenyl group in the target compound may similarly enhance affinity for inflammatory mediators.

Pharmacological Activity and Mechanism of Action

Selectivity and SAR Insights

Structure-activity relationship (SAR) analyses reveal critical determinants of FPR selectivity:

-

C-4 Substituents: Methoxy or halogen groups at the benzyl fragment’s meta position (e.g., 3-OCH₃, 3-Cl) improve FPR1 selectivity, whereas para-substituted analogs exhibit diminished activity .

-

C-6 Modifications: Bulky substituents like cyclohexyl at C-6 enhance FPR1 specificity, while smaller groups (e.g., methyl) favor mixed FPR1/FPR2 agonism . These findings align with the target compound’s 3,4-dimethoxybenzyl group, which balances steric bulk and electronic effects to optimize receptor engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume